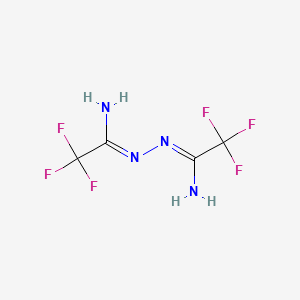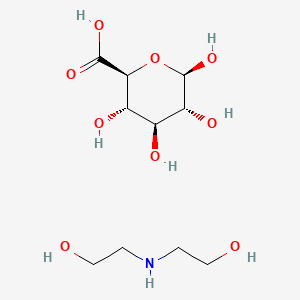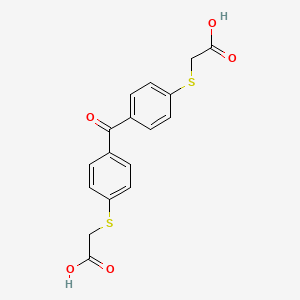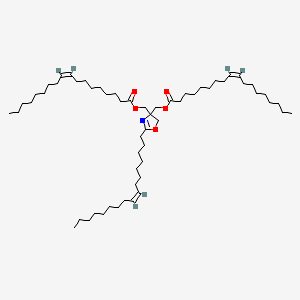
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C26H42O11S4 and a molecular weight of 658.86508 . This compound is known for its unique structure, which includes sulphonium groups and toluene-p-sulphonate moieties. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) involves multiple steps. The primary synthetic route includes the reaction of oxydiethylene with bis(2-hydroxyethyl)sulphonium and toluene-p-sulphonate under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium groups to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulphonium groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) involves its interaction with molecular targets and pathways. The sulphonium groups in the compound can interact with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and biological research .
Comparaison Avec Des Composés Similaires
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) can be compared with other similar compounds, such as:
- (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) chloride
- (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bromide These compounds share similar structural features but differ in their counterions. The presence of toluene-p-sulphonate in (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) imparts unique chemical properties and reactivity compared to its chloride and bromide counterparts .
Propriétés
Numéro CAS |
58307-97-4 |
|---|---|
Formule moléculaire |
C26H42O11S4 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
2-[2-[bis(2-hydroxyethyl)sulfonio]ethoxy]ethyl-bis(2-hydroxyethyl)sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H28O5S2.2C7H8O3S/c13-1-7-18(8-2-14)11-5-17-6-12-19(9-3-15)10-4-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16H,1-12H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
Clé InChI |
CHSPKBBITUDSCJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C(C[S+](CCO)CCOCC[S+](CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


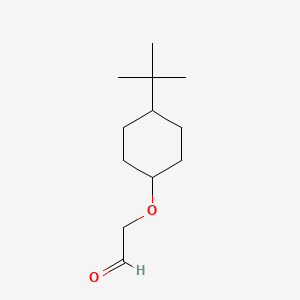



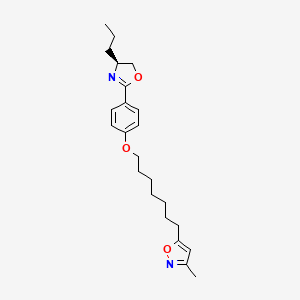
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
